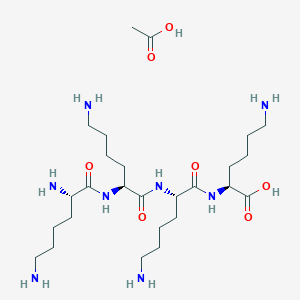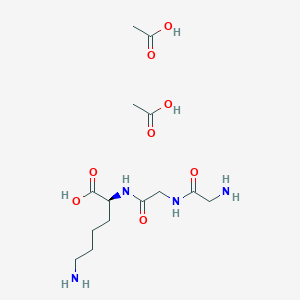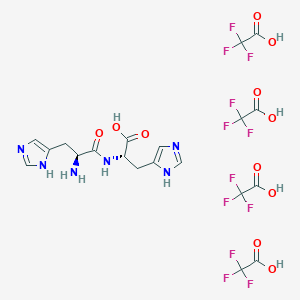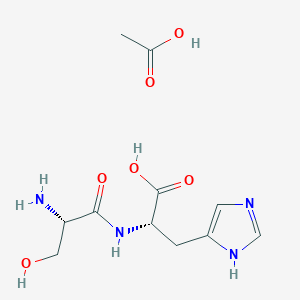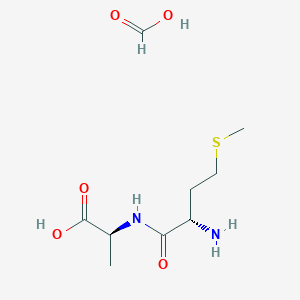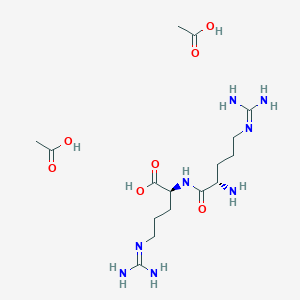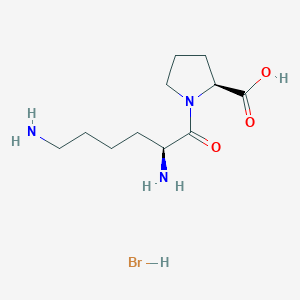
H-Lys-Pro-OH Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Lys-Pro-OH Hydrochloride, also known as H-Lys-Pro-HCl, is a dipeptide formed from the amino acids lysine and proline, and is widely used in laboratory experiments and scientific research. This dipeptide has been found to have a variety of biochemical and physiological effects, making it a useful tool for scientists in many different fields. In
Applications De Recherche Scientifique
H-Lys-Pro-OH Hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of dipeptides on the activity of enzymes, as well as on the structure and function of proteins. It has also been used to study the effects of dipeptides on the transport of drugs across cell membranes, as well as the effects of dipeptides on the binding of drugs to proteins. Additionally, H-Lys-Pro-OH Hydrochloride has been used to study the effects of dipeptides on the regulation of gene expression.
Mécanisme D'action
The mechanism of action of H-Lys-Pro-OH Hydrochloride is not fully understood. However, it is believed that the dipeptide is able to interact with various proteins in the body, altering their structure and function. This altered structure and function can then lead to changes in the activity of enzymes, the transport of drugs across cell membranes, and the binding of drugs to proteins. Additionally, the dipeptide may be able to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of H-Lys-Pro-OH Hydrochloride are not fully understood. However, studies have shown that the dipeptide is able to alter the activity of enzymes, as well as the transport of drugs across cell membranes and the binding of drugs to proteins. Additionally, the dipeptide has been found to be able to affect the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using H-Lys-Pro-OH Hydrochloride in laboratory experiments include its low cost, its ease of synthesis, and its ability to interact with various proteins and affect their structure and function. Additionally, the dipeptide can be used to study the effects of dipeptides on the activity of enzymes, the transport of drugs across cell membranes, and the binding of drugs to proteins.
The main limitation of using H-Lys-Pro-OH Hydrochloride in laboratory experiments is that its mechanism of action is not fully understood. Additionally, the dipeptide is not able to affect all proteins and enzymes, and its effects on gene expression are not yet fully understood.
Orientations Futures
The potential future directions for H-Lys-Pro-OH Hydrochloride include further research into its mechanism of action and its effects on gene expression. Additionally, further research could be done to explore the potential therapeutic applications of the dipeptide. Additionally, research could be done to explore the potential of using H-Lys-Pro-OH Hydrochloride as a drug delivery system. Finally, research could be done to explore the potential of using H-Lys-Pro-OH Hydrochloride in other laboratory experiments, such as those involving cell culture or animal models.
Méthodes De Synthèse
H-Lys-Pro-OH Hydrochloride is synthesized through a two-step process. First, lysine and proline are reacted together in the presence of a base catalyst to form the dipeptide. This reaction is typically carried out at a temperature of 60-80 degrees Celsius. The resulting dipeptide is then treated with hydrochloric acid to form the hydrochloride salt. This reaction is typically carried out at room temperature.
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3.BrH/c12-6-2-1-4-8(13)10(15)14-7-3-5-9(14)11(16)17;/h8-9H,1-7,12-13H2,(H,16,17);1H/t8-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFGZGWOLUNDOF-OZZZDHQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N)C(=O)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Lys-Pro-OH Hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

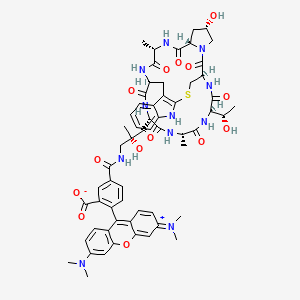

![([ring-D5]Phe6)-Somatostatin-14 (H-Ala-Gly-Cys(1)-Lys-Asn-Phe(d5)-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys(1)-OH)](/img/structure/B6303653.png)
